

1,4-Dimethylpiperazine-2,3-dione CAS number

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Compound of Interest

Compound Name: **1,4-Dimethylpiperazine-2,3-dione**

Cat. No.: **B1347186**

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Physicochemical and Structural Properties

1,4-Dimethylpiperazine-2,3-dione is a derivative of the piperazine-2,3-dione scaffold. The piperazine ring in this molecule is known to adopt a half-chair conformation. In its crystalline form, the molecules are organized into sheets through weak C-H···O hydrogen bonds.[1][2]

Table 1: Physicochemical Properties of **1,4-Dimethylpiperazine-2,3-dione**

| Property | Value | Source |
|--------------------------------|--|------------|
| CAS Number | 59417-06-0 | PubChem[3] |
| Molecular Formula | C ₆ H ₁₀ N ₂ O ₂ | PubChem[3] |
| Molecular Weight | 142.16 g/mol | PubChem[3] |
| IUPAC Name | 1,4-dimethylpiperazine-2,3-dione | PubChem[3] |
| Boiling Point | 206.5°C at 760 mmHg | ChemNet[4] |
| Density | 1.169 g/cm ³ | ChemNet[4] |
| Flash Point | 81.2°C | ChemNet[4] |
| Refractive Index | 1.491 | ChemNet[4] |
| XLogP3 (Computed) | -0.6 | PubChem[3] |
| Topological Polar Surface Area | 40.6 Å ² | PubChem[3] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted Collision Cross Section (CCS) (Å ²) |
|-----------------------------------|-----------|---|
| [M+H] ⁺ | 143.08151 | 127.4 |
| [M+Na] ⁺ | 165.06345 | 136.5 |
| [M-H] ⁻ | 141.06695 | 128.6 |
| [M+NH ₄] ⁺ | 160.10805 | 146.8 |
| [M+K] ⁺ | 181.03739 | 135.6 |

Data sourced from
PubChemLite, calculated using
CCSbase.

Synthesis and Experimental Protocols

The synthesis of **1,4-dimethylpiperazine-2,3-dione** has been reported in the literature, for instance by Haraguchi et al. in 2015, although detailed public-domain protocols for this specific molecule are scarce.[\[2\]](#) However, a general and representative protocol for the synthesis of N,N'-disubstituted piperazine-2,5-diones is well-established and can be adapted. This often involves the cyclization of N-protected dipeptides or related precursors.

Representative Experimental Protocol: Synthesis of a Piperazine-dione Scaffold

This protocol is a generalized representation for the synthesis of piperazine-dione derivatives and should be adapted and optimized for the specific synthesis of **1,4-dimethylpiperazine-2,3-dione**.

Objective: To synthesize a piperazine-dione ring system.

Materials:

- N-methylglycine (Sarcosine)
- Thionyl chloride (SOCl₂)

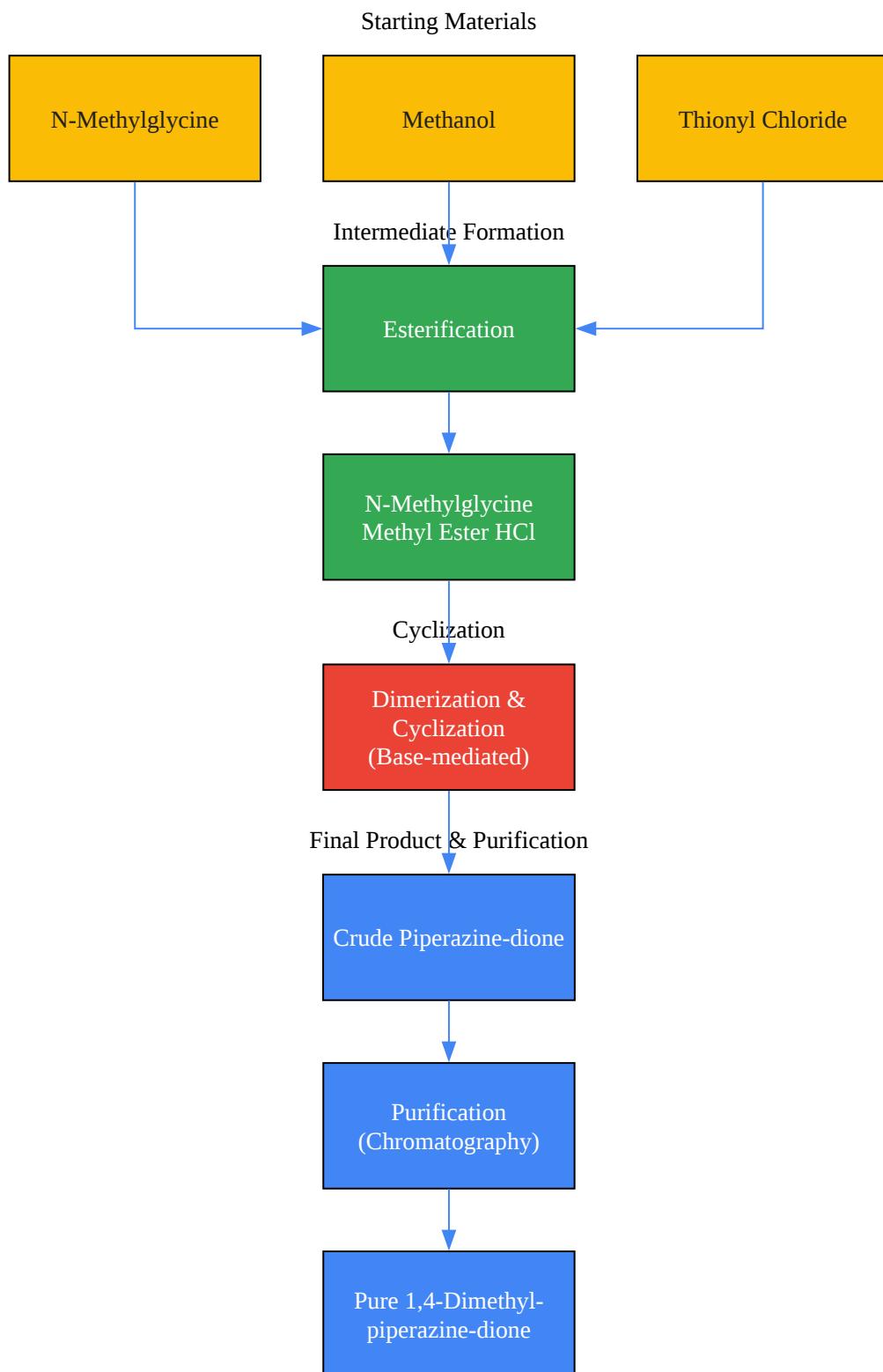
- Methanol (anhydrous)
- Triethylamine (Et_3N)
- Dichloromethane (DCM, anhydrous)
- Sodium bicarbonate (NaHCO_3) solution (saturated)
- Brine
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Esterification of N-methylglycine:
 - Suspend N-methylglycine in anhydrous methanol.
 - Cool the mixture to 0°C in an ice bath.
 - Add thionyl chloride dropwise with stirring.
 - Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
 - Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt.
- Dimerization and Cyclization:
 - Dissolve the N-methylglycine methyl ester hydrochloride in anhydrous dichloromethane.
 - Add triethylamine (2.5-3 equivalents) at 0°C to neutralize the hydrochloride and facilitate cyclization.
 - Stir the reaction mixture at room temperature for 24-48 hours.

- Monitor the reaction for the formation of the cyclized product, 1,4-dimethylpiperazine-2,5-dione (a related isomer to the target compound, but illustrates the general cyclization).
- Work-up and Purification:
 - Wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure piperazine-dione product.

Characterization: The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

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Caption: Representative workflow for the synthesis of a piperazine-dione scaffold.

Applications in Medicinal Chemistry and Drug Development

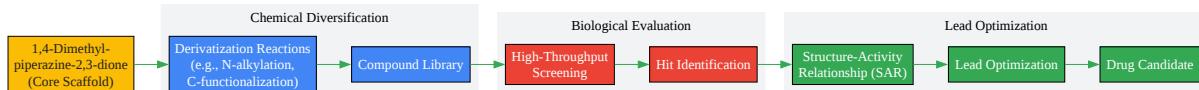
While **1,4-dimethylpiperazine-2,3-dione** itself is not widely reported as a biologically active agent, the piperazine-dione scaffold is considered a "privileged structure" in medicinal chemistry.^[5] This means the core structure is frequently found in compounds with a wide range of biological activities, making it a valuable starting point for drug discovery programs.^{[6][7]}

The reactivity of the piperazine-dione core, particularly at the nitrogen atoms and the carbon atoms adjacent to the carbonyls, allows for a variety of chemical modifications. This enables the creation of large libraries of derivatives for screening against various biological targets.

Table 3: Biological Activities of Piperazine-dione Derivatives

| Derivative Class | Biological Target/Activity | Example Application | Reference |
|---|---|------------------------|-------------------------------|
| Piperazine-2,3-dione Derivatives | KRAS G12C Inhibition | Anticancer Agents | Google Patents ^[8] |
| 1,4-Disubstituted Piperazine-2,5-diones | Antioxidant (via IL-6/Nrf2 loop) | Neuroprotective Agents | PMC ^[9] |
| Piperazine-2,5-diones with Indole Analogs | Anti-depressant, Anti-inflammatory, Analgesic | CNS Disorders | PubMed ^[10] |
| General Piperazine Derivatives | Antimicrobial, Antifungal, Antiviral | Infectious Diseases | ResearchGate ^[7] |

The general workflow for utilizing a privileged scaffold like **1,4-dimethylpiperazine-2,3-dione** in a drug discovery context is illustrated below.

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